molecular formula C4H5F3 B1598036 1,1,2-Trifluorobut-1-ene CAS No. 383-84-6

1,1,2-Trifluorobut-1-ene

Cat. No.: B1598036
CAS No.: 383-84-6
M. Wt: 110.08 g/mol
InChI Key: DZWYKNVXBDJJHP-UHFFFAOYSA-N
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Description

1,1,2-Trifluorobut-1-ene is an organic compound with the molecular formula C₄H₅F₃. It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first and second carbon atoms of the butene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trifluorobut-1-ene can be synthesized through several methods. One common approach involves the fluorination of butene derivatives. For instance, the reaction of 1,1,2-trichlorobutene with hydrogen fluoride in the presence of a catalyst can yield this compound. Another method involves the use of organometallic reagents, such as the reaction of 1,1,2-trifluorobutyl lithium with a suitable electrophile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts, such as antimony pentachloride or aluminum chloride, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trifluorobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,2-Trifluorobut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2-trifluorobut-1-ene involves its interaction with various molecular targets and pathways. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. For instance, the electron-withdrawing nature of fluorine can stabilize negative charges on adjacent atoms, facilitating nucleophilic substitution reactions. Additionally, the compound’s double bond can participate in addition reactions, where electrophiles or nucleophiles add across the carbon-carbon double bond .

Comparison with Similar Compounds

    1,1,1-Trifluorobut-2-ene: This compound has a similar structure but differs in the position of the fluorine atoms.

    1,1,2-Trifluoropropene: Another fluorinated alkene with one less carbon atom.

Uniqueness: 1,1,2-Trifluorobut-1-ene is unique due to the specific arrangement of its fluorine atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1,1,2-trifluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3/c1-2-3(5)4(6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWYKNVXBDJJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380362
Record name 1,1,2-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-84-6
Record name 1,1,2-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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